

The NLRP3 Inflammasome Inhibitor CY-09: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: CY-09

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Abstract

CY-09 is a potent and selective small-molecule inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. By directly binding to the NACHT domain of NLRP3 and inhibiting its ATPase activity, **CY-09** effectively blocks inflammasome assembly and the subsequent release of pro-inflammatory cytokines, including IL-1 β . This targeted mechanism of action has demonstrated therapeutic potential in a range of preclinical models of inflammatory diseases. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of **CY-09**, along with detailed experimental protocols for its characterization and evaluation.

Molecular Structure and Chemical Properties

CY-09, with the chemical formula $C_{19}H_{12}F_3NO_3S_2$, is a thiazolidinone derivative. Its structure is characterized by a central thiazolidinone ring functionalized with a trifluoromethylphenyl group and a benzoic acid moiety.

Table 1: Physicochemical Properties of **CY-09**

Property	Value	Reference
IUPAC Name	4-[[4-Oxo-2-thioxo-3-[[3-(trifluoromethyl)phenyl]methyl]-5-thiazolidinylidene]methyl]benzoic acid	[1]
CAS Number	1073612-91-5	[2]
Molecular Formula	C ₁₉ H ₁₂ F ₃ NO ₃ S ₂	[2]
Molecular Weight	423.43 g/mol	[2]
Appearance	Crystalline solid	[1]
Purity	≥95%	[1]
Solubility	DMSO: 15 mg/mL DMF: 30 mg/mL	[1]
Storage	Store at -20°C	[1]

Note: While the synthesis of **CY-09** has been described, detailed experimental spectral data (NMR, Mass Spectrometry) and crystallographic data are not readily available in the public domain.

Mechanism of Action and Biological Activity

CY-09 is a direct and selective inhibitor of the NLRP3 inflammasome. Its mechanism of action involves the following key steps:

- **Direct Binding to NLRP3:** **CY-09** directly binds to the Walker A motif within the NACHT domain of the NLRP3 protein[3]. The binding affinity (K_d) has been determined to be approximately 500 nM[2].
- **Inhibition of ATPase Activity:** This binding competitively inhibits the ATPase activity of NLRP3, which is a critical step for its activation and oligomerization[3].

- **Blockade of Inflammasome Assembly:** By preventing NLRP3 oligomerization, **CY-09** effectively blocks the assembly of the entire inflammasome complex, which includes the adaptor protein ASC and pro-caspase-1[4].
- **Suppression of Cytokine Release:** The inhibition of inflammasome assembly prevents the autocatalytic cleavage of pro-caspase-1 to its active form, caspase-1. This, in turn, blocks the maturation and secretion of the pro-inflammatory cytokines IL-1 β and IL-18[4].

This targeted inhibition of the NLRP3 inflammasome has been demonstrated in various in vitro and in vivo models.

Table 2: In Vitro Activity of **CY-09**

Assay	Cell Type	Activator	Key Findings	Reference
NLRP3 Inflammasome Activation	Bone Marrow-Derived Macrophages (BMDMs)	Nigericin, ATP, MSU	Dose-dependent inhibition of caspase-1 activation and IL-1 β secretion.	[4]
NLRP3 Inflammasome Activation	Human Peripheral Blood Mononuclear Cells (PBMCs)	Nigericin	Dose-dependent inhibition of caspase-1 activation and IL-1 β secretion.	[4]
Specificity	BMDMs	AIM2 and NLRC4 activators	No significant inhibition of AIM2 or NLRC4 inflammasomes.	[4]

Table 3: In Vivo Efficacy of **CY-09**

Disease Model	Animal Model	Key Findings	Reference
Cryopyrin-Associated Autoinflammatory Syndromes (CAPS)	Mouse	Reduced systemic inflammation and increased survival.	[4]
Type 2 Diabetes	Mouse	Improved glucose tolerance and insulin sensitivity.	[4]
Gout	Mouse	Reduced MSU-induced peritoneal inflammation.	[4]
Myocardial Infarction	Mouse	Improved cardiac function and reduced fibrosis.	[1]
Non-alcoholic Fatty Liver Disease (NAFLD)	Mouse	Reduced hepatic steatosis.	[1]
Diabetic Nephropathy	Mouse	Ameliorated kidney injury.	[5]

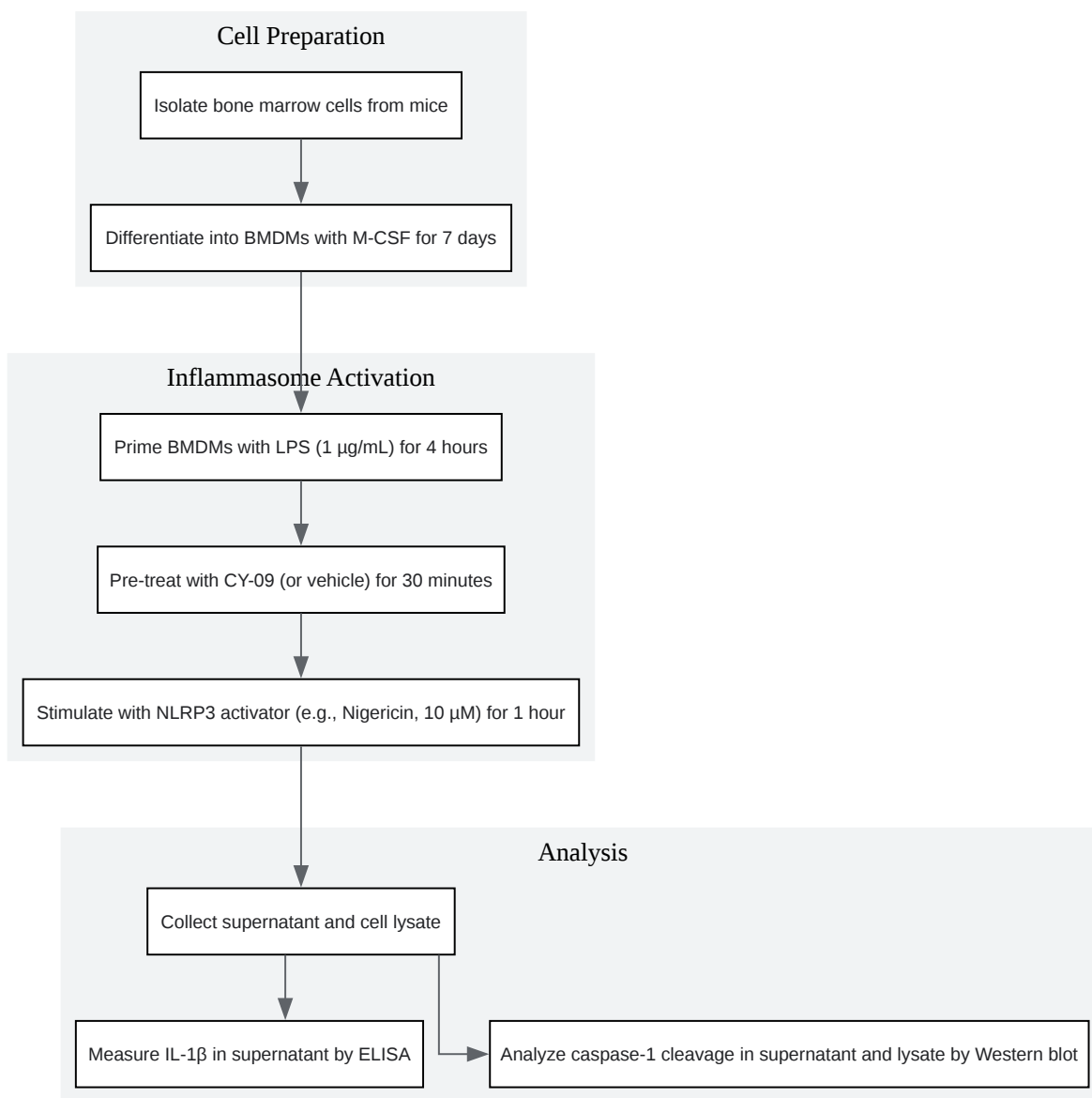
Table 4: Pharmacokinetic Properties of **CY-09** in Mice

Parameter	Value	Reference
Half-life ($t_{1/2}$)	2.4 hours	[3]
Bioavailability (Oral)	72%	[3]

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation Assay in BMDMs

This protocol describes the induction and assessment of NLRP3 inflammasome activation in mouse bone marrow-derived macrophages.

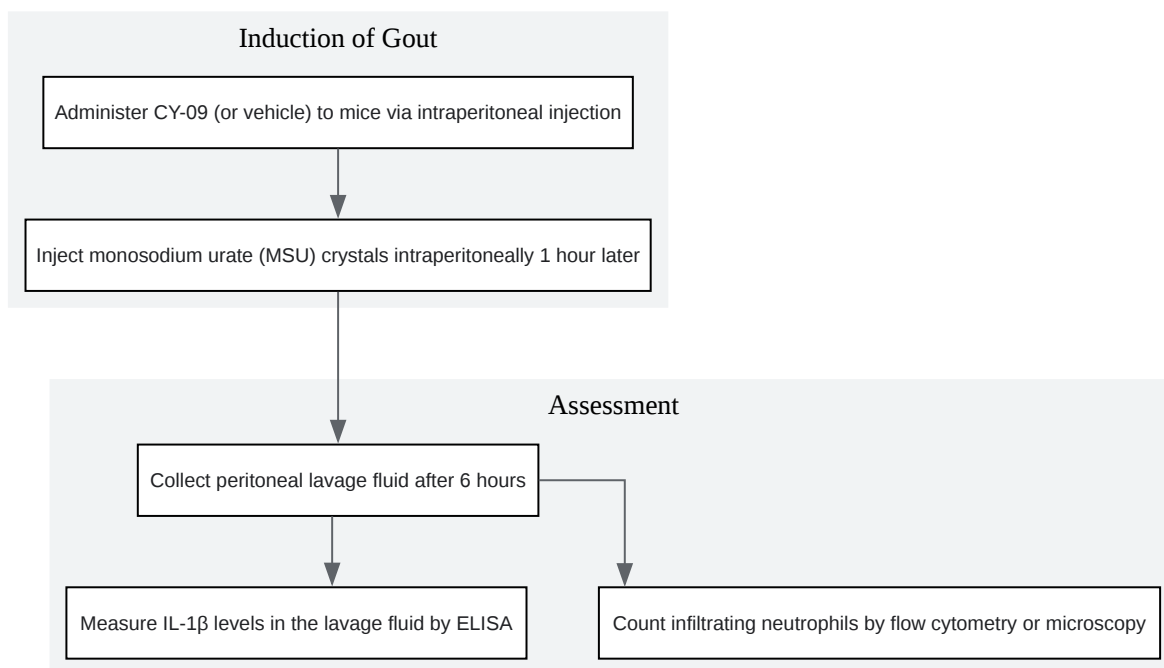


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Caption: Workflow for in vitro NLRP3 inflammasome activation in BMDMs.

In Vivo Mouse Model of Gouty Arthritis

This protocol outlines the induction of gouty arthritis in mice and the evaluation of **CY-09**'s therapeutic effect.

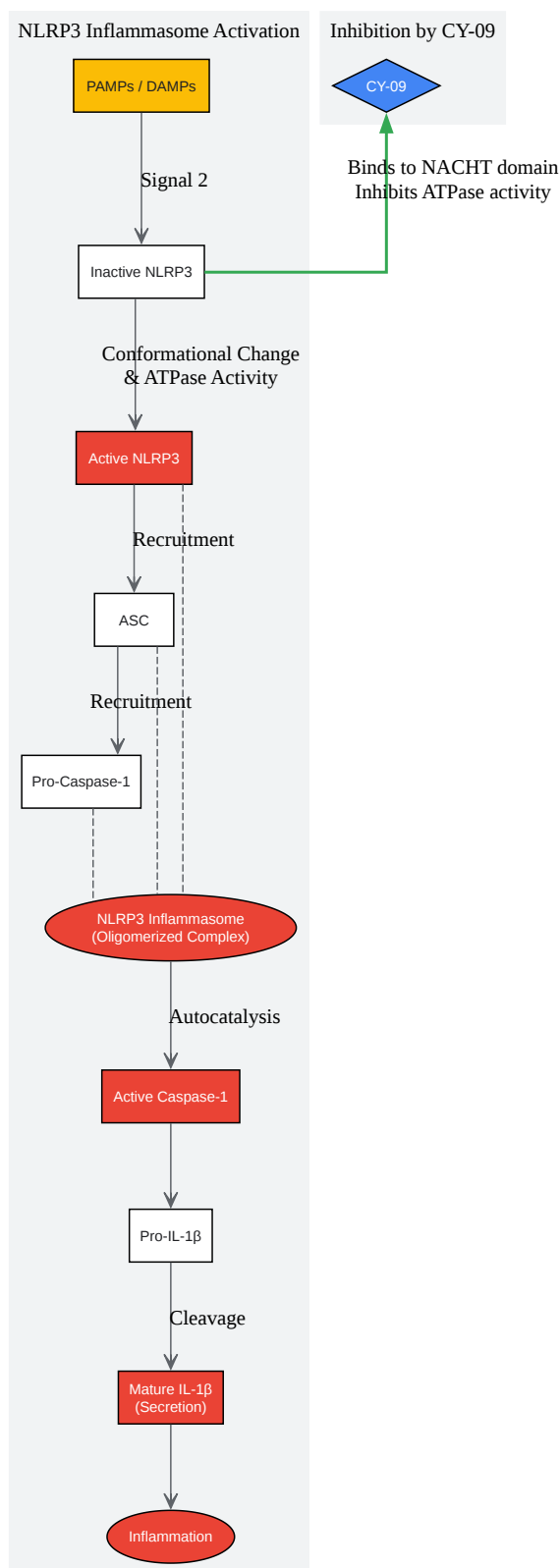


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Caption: Workflow for the in vivo mouse model of gouty arthritis.

Signaling Pathway

The following diagram illustrates the inhibitory effect of **CY-09** on the NLRP3 inflammasome signaling pathway.



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Caption: **CY-09** inhibits the NLRP3 inflammasome by preventing its activation and assembly.

Conclusion

CY-09 represents a significant advancement in the development of targeted anti-inflammatory therapeutics. Its well-defined mechanism of action, oral bioavailability, and efficacy in various preclinical models of inflammatory diseases make it a valuable tool for researchers and a promising candidate for further drug development. This guide provides a foundational resource for scientists working with or interested in the therapeutic potential of **CY-09**.

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